N-(3-Benzylsulfonylpropyl)but-2-ynamide

Description

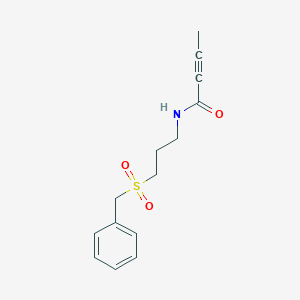

N-(3-Benzylsulfonylpropyl)but-2-ynamide is a synthetic organic compound featuring a but-2-ynamide core linked to a 3-benzylsulfonylpropyl group. The benzylsulfonyl moiety introduces a strong electron-withdrawing sulfonyl group (-SO₂-) attached to a benzyl ring, which may enhance stability and influence reactivity in coupling reactions. The terminal alkyne (but-2-ynamide) is a versatile functional group for applications in click chemistry or metal-catalyzed cross-coupling reactions.

Properties

IUPAC Name |

N-(3-benzylsulfonylpropyl)but-2-ynamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c1-2-7-14(16)15-10-6-11-19(17,18)12-13-8-4-3-5-9-13/h3-5,8-9H,6,10-12H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMQNVDEBAGWBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NCCCS(=O)(=O)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Benzylsulfonylpropyl)but-2-ynamide typically involves the reaction of a suitable amine with an alkyne precursor under specific conditions. One common method includes the use of a base to deprotonate the amine, followed by the addition of the alkyne to form the ynamide. The reaction conditions often require a solvent such as dichloromethane and a catalyst like copper(I) iodide to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(3-Benzylsulfonylpropyl)but-2-ynamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the triple bond into a double or single bond, altering the compound’s reactivity.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the triple bond.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted ynamides, sulfoxides, sulfones, and reduced amides.

Scientific Research Applications

N-(3-Benzylsulfonylpropyl)but-2-ynamide has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: The compound’s unique reactivity makes it useful in the modification of biomolecules and the study of enzyme mechanisms.

Mechanism of Action

The mechanism of action of N-(3-Benzylsulfonylpropyl)but-2-ynamide involves its highly polarized triple bond, which enables unique chemical transformations. The electron-withdrawing group attached to the nitrogen atom stabilizes the intermediate species formed during reactions, facilitating various nucleophilic and electrophilic processes. This compound can act as a precursor to keteniminium ions, which are highly reactive intermediates in organic synthesis .

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences between N-(3-Benzylsulfonylpropyl)but-2-ynamide and analogs from the evidence:

Key Observations :

- Electron Effects: The benzylsulfonyl group in the target compound is more electron-withdrawing than the methoxy substituents in 5u or the mixed electron-donating/withdrawing groups (e.g., dimethylamino, cyano) in patent compounds . This could modulate reactivity in cross-coupling reactions.

- Steric Hindrance: The bulky benzylsulfonyl group may impose greater steric constraints compared to the planar methoxybenzyl or smaller cyano groups.

Physicochemical Properties

- Solubility: Compound 5u, a colorless oil, exhibits moderate polarity due to methoxy groups .

- Stability : Sulfonyl groups generally enhance thermal and oxidative stability compared to ethers or amines, which could make the target compound more suitable for high-temperature reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.